2-(Dibutylamino)-1-phenylpropan-1-ol
Description
Contextualization of 2-(Dibutylamino)-1-phenylpropan-1-ol within Organic Chemistry and Related Structural Classes
From a structural standpoint, this compound belongs to the class of amino alcohols, which are organic compounds containing both an amine and an alcohol functional group. Specifically, it is a derivative of norephedrine (B3415761), characterized by the presence of two butyl groups attached to the nitrogen atom. This places it within the broader category of N,N-disubstituted phenylpropanolamines.
The presence of both a hydroxyl group and a tertiary amino group on adjacent carbon atoms, along with a phenyl ring, imparts a unique combination of chemical properties to the molecule. These functional groups can participate in a variety of chemical transformations, making the compound a versatile intermediate in organic synthesis. Furthermore, the molecule possesses two chiral centers, leading to the existence of different stereoisomers. This chirality is a key feature that underpins much of its research significance, particularly in the field of asymmetric synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₉NO |
| Molecular Weight | 263.43 g/mol |
| IUPAC Name | This compound |
| Synonyms | N,N-Dibutylnorephedrine |
Historical Context of Structural Motifs Present in this compound
The structural core of this compound is the phenylpropanolamine skeleton. Phenylpropanolamine itself has a long history, with its synthesis first reported in the early 20th century. Historically, various phenylpropanolamine derivatives have been investigated for their biological activities.
The broader class of amino alcohols has been a subject of study in organic chemistry for over a century. Their importance was recognized early on due to their prevalence in natural products and their utility as synthetic intermediates. The development of methods for the stereoselective synthesis of amino alcohols has been a significant area of research, as the specific stereochemistry of these compounds is often crucial for their biological activity or their effectiveness as chiral catalysts or auxiliaries. The ability to modify the substituent on the nitrogen atom, as seen in this compound, is a modern extension of this long-standing interest, allowing for the fine-tuning of the molecule's steric and electronic properties.
Rationale for Academic Investigation into this compound
The academic interest in this compound stems primarily from its potential applications in asymmetric catalysis and synthesis. Chiral amino alcohols are widely used as ligands for metal catalysts and as chiral auxiliaries to control the stereochemical outcome of chemical reactions.
The dibutylamino group in this compound provides a bulky and lipophilic environment around the nitrogen atom. This steric hindrance can be advantageous in stereoselective transformations, where it can effectively shield one face of a reacting molecule, leading to high levels of enantioselectivity. Research into related N-substituted norephedrine derivatives, such as N-pyrrolidinyl norephedrine, has shown that the nature of the N-substituent can have a profound impact on the catalytic activity and selectivity in processes like the asymmetric addition of organozinc reagents to aldehydes. mdpi.com These studies have demonstrated a "hyperpositive non-linear effect," where the enantiomeric excess of the product is higher than that of the chiral ligand, a phenomenon that is highly dependent on the structure of the N-substituent. mdpi.com
The rationale for investigating the dibutylamino derivative specifically is to explore how the size and conformation of the N,N-dibutyl group influence the stereochemical control in such reactions. It is hypothesized that the increased steric bulk, compared to smaller N-alkyl groups, could lead to enhanced selectivity in certain asymmetric syntheses.
Furthermore, compounds like this compound are studied for their potential role in the stereoselective reduction of ketones. The chiral environment provided by the amino alcohol can influence the approach of a reducing agent to the carbonyl group, resulting in the preferential formation of one enantiomer of the corresponding alcohol. While numerous methodologies for the chemo- and stereoselective reduction of enaminones have been developed to produce γ-amino alcohols, the use of chiral catalysts derived from amino alcohols remains a key area of investigation. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phenylpropanolamine |
| Norephedrine |
Structure
3D Structure
Properties
IUPAC Name |
2-(dibutylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGNOFUBFINSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 Dibutylamino 1 Phenylpropan 1 Ol
Methodologies for Chiral Synthesis of 2-(Dibutylamino)-1-phenylpropan-1-ol
The chiral synthesis of this compound can be approached by strategically creating the two chiral centers at C1 and C2 of the propanol (B110389) scaffold. This involves asymmetric carbon-carbon bond formation, stereoselective installation of the amine moiety, and enantioselective manipulations of the hydroxyl group.
Asymmetric Carbon-Carbon Bond Formation Leading to the Propanol Scaffold
The formation of the chiral 1-phenylpropan-1-ol backbone is a critical step. Several asymmetric methods can be employed to establish the stereocenter at C1.
One prominent method is the asymmetric addition of organometallic reagents to benzaldehyde (B42025) . Chiral ligands can be used to induce enantioselectivity in the addition of ethylmagnesium bromide (a Grignard reagent) or diethylzinc (B1219324) to benzaldehyde. For instance, chiral nonracemic (thio)-phosphoramidates and chiral amino alcohols have been utilized as catalysts or ligands to achieve high enantiomeric excess (ee) in the resulting 1-phenylpropan-1-ol. Polymer-supported chiral catalysts, such as those derived from ephedrine (B3423809) or camphor, have also been employed in flow systems to produce 1-phenylpropanol with high ee (up to 97-99%).
Another approach involves the asymmetric alkylation of aldehydes . Bifunctional chiral electrocatalysts that combine a chiral aminocatalyst with a redox mediator can facilitate the stereoselective α-alkylation of aldehydes, offering a modern route to chiral carbonyl compounds that can be subsequently reduced to the desired alcohol.
The following table summarizes selected catalytic systems for the asymmetric synthesis of the 1-phenylpropan-1-ol scaffold.
| Catalyst/Ligand System | Reagent | Product | Enantiomeric Excess (ee) |
| Chiral (Thio)-Phosphoramidates | Diethylzinc | (R)- or (S)-1-phenylpropan-1-ol | High |
| Polymer-Supported Ephedrine | Diethylzinc | (R)-1-phenylpropan-1-ol | Up to 99% |
| Polymer-Supported Camphor Derivative | Diethylzinc | (S)-1-phenylpropan-1-ol | Up to 94% |
| Bifunctional Chiral Electrocatalyst | Phenols (for C-H alkylation) | Chiral α-alkylated aldehydes | High |
Stereoselective Installation of the Amine Moiety in this compound
Once the chiral alcohol or a suitable precursor is obtained, the next crucial step is the introduction of the dibutylamino group at the C2 position with the correct stereochemistry.
A common strategy is the reductive amination of a chiral α-hydroxy ketone precursor , such as (R)-1-hydroxy-1-phenyl-2-propanone. This can be achieved in a two-step process. First, a primary amine, such as 2-amino-1-phenylpropan-1-ol, is synthesized. This can be accomplished through methods like the reductive amination of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and a catalyst like Raney nickel.
Subsequently, the primary amine can undergo N,N-dialkylation with a butyl halide (e.g., butyl bromide or iodide) in the presence of a base to yield the target this compound. To achieve stereoselective installation, the reaction conditions must be carefully controlled to avoid racemization at the existing chiral centers.
Alternatively, a direct stereospecific amination of a suitable precursor could be envisioned. While direct methods for introducing a dibutylamino group are not extensively documented for this specific scaffold, analogous reactions, such as the direct amination of alkyl and aryl pinacol (B44631) boronates with lithiated methoxyamine, proceed with retention of configuration and could potentially be adapted.
Enantioselective Reduction or Oxidation Pathways for the Hydroxyl Group
Enantioselective reduction and oxidation reactions provide powerful tools for establishing the stereochemistry at the C1 position.
Enantioselective reduction of a prochiral ketone , such as 1-phenyl-1,2-propanedione (B147261) or 1-phenyl-1-propanone derivatives, is a widely used strategy. A variety of chiral catalysts, including those based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, can effectively reduce the carbonyl group to a hydroxyl group with high enantioselectivity. Baker's yeast is also a known biocatalyst for the asymmetric reduction of 1-phenyl-1,2-propanedione to (-)-(1R,2S)-1-phenyl-1,2-propanediol, a potential precursor.
Conversely, kinetic resolution of a racemic alcohol through enantioselective oxidation can be employed. In this process, a chiral catalyst selectively oxidizes one enantiomer of racemic 1-phenylpropan-1-ol, leaving the other enantiomer unreacted and thus enriched.
Total Synthesis Approaches for this compound
A total synthesis of this compound would involve a sequence of reactions starting from simple, achiral starting materials to construct the final molecule with the desired stereochemistry. A plausible retrosynthetic analysis would disconnect the target molecule at the C-N and C-C bonds.
A hypothetical total synthesis could commence with the asymmetric synthesis of a chiral epoxide, such as (R)- or (S)-styrene oxide. Ring-opening of the epoxide with a suitable carbon nucleophile, followed by oxidation, would yield a chiral α-hydroxy ketone. This intermediate could then undergo reductive amination with dibutylamine, or a stepwise process involving initial amination with a primary amine followed by N,N-dibutylation, to afford the final product.
Another strategy could involve starting with a chiral amino acid, such as D- or L-phenylalaninol, which already possesses the desired stereochemistry at the C2 position. Protection of the amino group, followed by a one-carbon homologation and subsequent reaction with a phenyl Grignard reagent, could establish the C1 stereocenter. A final N,N-dibutylation step would complete the synthesis.
Synthesis of Stereoisomers and Diastereomers of this compound
The synthesis of all possible stereoisomers (RR, SS, RS, SR) of this compound is crucial for pharmacological studies. This can be achieved by employing stereodivergent synthetic strategies.
A multi-enzymatic cascade approach, similar to that used for the synthesis of all four stereoisomers of phenylpropanolamine, could be adapted. lookchem.com This would involve the use of stereocomplementary enzymes, such as alcohol dehydrogenases and ω-transaminases, to selectively produce each diastereomer from a common precursor like 1-phenylpropane-1,2-diol. lookchem.com Subsequent N,N-dibutylation would yield the desired set of stereoisomers.
Alternatively, chemical methods can be employed. For example, starting with either (1R,2S)-norephedrine or (1S,2S)-pseudoephedrine, which are readily available chiral building blocks, N,N-dibutylation can provide access to the corresponding diastereomers of the target compound. The synthesis of the other two enantiomers could be achieved by starting with the enantiomers of norephedrine (B3415761) and pseudoephedrine.
Isotopic Labeling Strategies for this compound (e.g., Deuteration)
Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a valuable tool for studying the metabolism, pharmacokinetics, and mechanism of action of drug molecules. Several strategies can be employed for the deuteration of this compound.
Selective H-D exchange reactions catalyzed by metals such as palladium on carbon (Pd/C) in the presence of D₂O can be used to introduce deuterium at specific positions. For instance, the benzylic proton at C1 could be a candidate for such an exchange.
Reductive amination with deuterated reagents can be used to introduce deuterium in the vicinity of the nitrogen atom. For example, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) during the reductive amination step would install a deuterium atom at C2.
Deuterated starting materials can also be employed. For instance, using deuterated butanal in a reductive amination reaction with 2-amino-1-phenylpropan-1-ol would lead to a product with deuterium labels on the butyl chains. Similarly, starting with deuterated benzaldehyde in the initial carbon-carbon bond-forming step would result in a phenyl-deuterated analog.
The following table outlines potential deuteration strategies and the resulting labeled positions.
| Labeling Strategy | Deuterium Source | Labeled Position(s) |
| H-D Exchange | D₂O with Pd/C catalyst | Benzylic C-H, Phenyl ring C-H |
| Reductive Amination | NaBD₄ | C2-H |
| Reductive N-Alkylation | Deuterated butanal | Butyl chains |
| Synthesis from Labeled Precursor | Deuterated benzaldehyde | Phenyl ring |
Chemoenzymatic and Biocatalytic Routes to this compound
One of the most common chemoenzymatic strategies for obtaining enantiomerically pure alcohols and amines is enzymatic kinetic resolution (EKR). mdpi.commdpi.com This technique utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have demonstrated high efficiency in the resolution of various chiral alcohols through transesterification. nih.govresearchgate.net A potential EKR of racemic this compound could be envisioned using a lipase and an acyl donor, such as vinyl acetate.
Another powerful biocatalytic approach involves the use of a multi-enzyme cascade system for the asymmetric synthesis of all possible stereoisomers of a target molecule. Research on phenylpropanolamines has shown that a combination of stereocomplementary alcohol dehydrogenases (ADHs) and ω-transaminases (ω-TAs) can produce all four stereoisomers from achiral starting materials like β-methylstyrene. nih.gov This cascade typically involves an initial oxidation of a diol intermediate by an ADH to form a keto alcohol, followed by stereoselective amination catalyzed by an (R)- or (S)-selective ω-TA. nih.gov This approach could theoretically be adapted for this compound, although the dibutylamino group might present steric challenges for some enzymes.
The following table summarizes potential enzymes and their applicability for the synthesis of chiral amino alcohols, based on research on analogous compounds.
| Enzyme Class | Specific Enzyme Example | Potential Application for this compound | Expected Outcome | Reference |
| Lipase | Novozym 435 (Candida antarctica Lipase B) | Kinetic resolution of racemic this compound via transesterification. | Separation of enantiomers, yielding one as the alcohol and the other as an ester. | nih.govresearchgate.net |
| Lipase | Candida rugosa Lipase (CRL) | Kinetic resolution of racemic this compound via hydrolysis of a corresponding ester. | Production of one enantiomerically enriched alcohol from its racemic ester. | mdpi.com |
| Alcohol Dehydrogenase (ADH) | ADH from Rhodococcus ruber (RrADH) | Asymmetric reduction of a corresponding aminoketone precursor. | Stereoselective synthesis of one enantiomer of this compound. | nih.gov |
| ω-Transaminase (ω-TA) | ω-TA from Chromobacterium violaceum (Cv-ωTA) | Asymmetric amination of a keto-alcohol precursor. | Stereoselective introduction of the amino group to form a specific stereoisomer. | nih.govmanchester.ac.uk |
Detailed research on the enzymatic synthesis of phenylpropanolamine stereoisomers has provided valuable insights into the reaction conditions and outcomes that could be expected for a biocatalytic route to this compound. nih.gov For example, a one-pot cascade reaction to synthesize phenylpropanolamine has been developed, achieving high yields and excellent optical purity. nih.gov
The table below presents findings from a study on the multi-enzyme synthesis of phenylpropanolamine, which could serve as a model for the development of a biocatalytic synthesis of this compound.
| Starting Material | Enzyme System | Key Reaction Steps | Product Stereoisomer | Yield | Optical Purity | Reference |
| (1R,2R)-1-phenylpropane-1,2-diol | Ls-ADH + Vf(S)-ωTA | Oxidation followed by (S)-transamination | (1R,2S)-phenylpropanolamine | >99% conversion | >99.5% er, >99.5% dr | nih.gov |
| (1S,2S)-1-phenylpropane-1,2-diol | Bs-BDHA + Bm(S)-ωTA | Oxidation followed by (S)-transamination | (1S,2S)-phenylpropanolamine | 88% | >99.5% er, 96% dr | nih.gov |
| (1R,2S)-1-phenylpropane-1,2-diol | Aa-ADH + At(R)-ωTA | Oxidation followed by (R)-transamination | (1R,2R)-phenylpropanolamine | 95% | >99.5% er, >99.5% dr | nih.gov |
| (1S,2R)-1-phenylpropane-1,2-diol | Ls-ADH + At(R)-ωTA | Oxidation followed by (R)-transamination | (1S,2R)-phenylpropanolamine | 90% | >99.5% er, 99% dr | nih.gov |
These chemoenzymatic and biocatalytic strategies highlight the potential for producing enantiomerically pure this compound. The choice of enzyme and reaction setup would be crucial in controlling the stereochemical outcome of the synthesis. Further research would be required to screen for suitable enzymes that can accommodate the dibutylamino substituent and to optimize the reaction conditions for this specific substrate.
Stereochemical Elucidation and Analysis of 2 Dibutylamino 1 Phenylpropan 1 Ol
Determination of Absolute and Relative Stereochemistry of 2-(Dibutylamino)-1-phenylpropan-1-ol
Establishing the exact spatial arrangement of atoms, or the absolute and relative stereochemistry, is fundamental to characterizing this compound. This is achieved through a combination of advanced analytical techniques that provide unambiguous evidence of the molecule's three-dimensional structure.
Advanced Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)
Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a powerful non-destructive tool for determining absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly valuable in this regard.
While specific ECD and VCD spectra for this compound are not widely available in public literature, the application of these techniques to analogous β-amino alcohols provides a framework for their potential use. Theoretical calculations, in conjunction with experimental measurements, would be essential to correlate the observed spectral features with specific stereoisomers. For instance, the Cotton effects in the ECD spectrum, arising from the electronic transitions of the phenyl chromophore, would be highly sensitive to the stereochemistry at the adjacent chiral centers. Similarly, the VCD spectrum, which probes the vibrational transitions of the molecule, would offer a detailed fingerprint of its chiral structure.
X-ray Crystallography of this compound Derivatives for Stereochemical Confirmation
X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be constructed.
For a compound like this compound, which may be an oil or difficult to crystallize on its own, the formation of a crystalline derivative is a common strategy. This can be achieved by reacting the amino alcohol with a chiral resolving agent or a molecule that promotes crystallization. The resulting diastereomeric salt or co-crystal can then be subjected to X-ray diffraction analysis. nih.gov The known absolute configuration of the derivatizing agent allows for the unambiguous assignment of the stereochemistry of the target molecule.
| Technique | Principle | Application to this compound |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by chromophores. | Determination of absolute configuration by comparing experimental spectra with theoretical calculations of the phenyl chromophore's electronic transitions. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides a detailed vibrational fingerprint of the chiral structure, allowing for stereochemical assignment through spectral comparison with theoretical models. |
| X-ray Crystallography | Diffraction of X-rays by a crystalline solid. | Unambiguous determination of absolute and relative stereochemistry of a crystalline derivative, providing a definitive structural proof. nih.gov |
Chiral Analytical Chromatography for Enantiomeric and Diastereomeric Excess Determination
Chiral analytical chromatography is indispensable for separating and quantifying the different stereoisomers of this compound. nih.govutwente.nl High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. nih.govutwente.nl
The choice of CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds, including amino alcohols. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP, leading to different retention times. By comparing the retention times of an unknown sample to those of reference standards, the individual stereoisomers can be identified. Furthermore, the peak areas from the chromatogram can be used to calculate the enantiomeric excess (ee) and diastereomeric excess (de) of a mixture.
Conformational Analysis and Dynamic Stereochemistry of this compound
The stereochemistry of this compound is not static; the molecule can adopt various conformations due to rotation around its single bonds. Understanding these conformational preferences is crucial as they can significantly impact the molecule's reactivity and biological interactions.
Computational modeling, using methods such as molecular mechanics and quantum chemistry, is a powerful tool for exploring the conformational landscape of this compound. chromatographyonline.com These calculations can identify the lowest energy conformations and the energy barriers between them. Intramolecular hydrogen bonding between the hydroxyl and amino groups is expected to play a significant role in stabilizing certain conformations. The bulky dibutylamino and phenyl groups will also impose steric constraints that influence the preferred spatial arrangements.
Computational Chemistry and Molecular Modeling of 2 Dibutylamino 1 Phenylpropan 1 Ol
Cheminformatic and QSAR Modeling for Structural Analog Exploration (In Silico):No cheminformatic analyses or Quantitative Structure-Activity Relationship (QSAR) models specifically involving 2-(Dibutylamino)-1-phenylpropan-1-ol for the exploration of its structural analogs have been published.
While computational chemistry is a powerful tool for characterizing molecules, the scientific community has not yet focused its efforts on this particular compound in a way that is accessible in the public domain. Future research may provide the necessary data to perform such a detailed analysis.
In Vitro Biochemical Interactions and Selectivity of 2 Dibutylamino 1 Phenylpropan 1 Ol
Characterization of 2-(Dibutylamino)-1-phenylpropan-1-ol Binding to Macromolecular Systems (e.g., Non-Specific Protein Binding)
There is no specific data available from in vitro studies to characterize the non-specific protein binding of this compound. Non-specific binding is a critical parameter in drug discovery, as it can influence the free concentration of a compound available to interact with its intended target. This phenomenon is often driven by physicochemical properties such as lipophilicity. Highly lipophilic compounds tend to exhibit higher non-specific binding to proteins and other macromolecules.
In Vitro Enzyme Interaction Studies of this compound
Stereoselectivity in Enzyme Substrate/Inhibitor Interactions
Given the presence of chiral centers in this compound, stereoselectivity in its interactions with enzymes is expected. However, no specific research was found that has investigated the differential effects of its stereoisomers on enzyme activity. Stereoselectivity is a common feature of drug-enzyme interactions, where one enantiomer or diastereomer may exhibit significantly different potency or a different mode of action compared to its counterparts.
Membrane Permeation and Lipophilicity Studies (In Vitro Models)
Direct experimental data from in vitro models, such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays, for this compound are not available. These assays are standard methods to predict the passive diffusion and potential for oral absorption of a compound. The lipophilicity of a compound, often expressed as its logP or logD value, is a key determinant of its membrane permeability. While the structure of this compound suggests a degree of lipophilicity due to the presence of the dibutylamino and phenyl groups, precise experimental values are not documented.
Investigation of Stereoisomer-Specific In Vitro Biochemical Activities
A comprehensive investigation into the stereoisomer-specific in vitro biochemical activities of this compound has not been reported. Such studies would be essential to elucidate whether the different stereoisomers possess distinct pharmacological or toxicological profiles. This would involve separating the individual stereoisomers and independently assessing their interactions with various biological targets in vitro.
Structure Activity Relationship Sar Studies of 2 Dibutylamino 1 Phenylpropan 1 Ol Analogs in Vitro Focus
Systematic Chemical Modifications of the Phenyl Ring and Propanol (B110389) Chain and their In Vitro Impact
Ideal SAR studies would involve the synthesis and in vitro testing of a series of analogs with systematic modifications to the phenyl ring and the propanol chain. For the phenyl ring, this would include the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) to probe their effects on biological activity. Modifications to the propanol chain could include altering the length of the chain or introducing substituents at the C1 or C3 positions. However, specific in vitro data from such systematic studies on 2-(dibutylamino)-1-phenylpropan-1-ol analogs are not present in the reviewed literature.
Diversification of the Dibutylamino Moiety and its Influence on In Vitro Activities
A thorough investigation would also explore the impact of altering the N,N-dibutylamino group. This would involve synthesizing and testing analogs with different N-alkyl substituents, varying in chain length, branching, and cyclization. The goal would be to understand the steric and electronic requirements of the amino group for optimal in vitro activity. While studies on other classes of compounds have shown that the nature of the N-substituents can significantly influence receptor binding and functional activity, specific data pertaining to this compound is not available.
Stereochemical Influences on In Vitro Structure-Activity Relationships
The this compound molecule contains chiral centers, meaning it can exist as different stereoisomers. A complete SAR analysis would necessitate the separation and in vitro evaluation of these individual enantiomers and diastereomers to determine if the biological activity is stereospecific. Often, one stereoisomer is significantly more active than the others. The literature search did not yield studies that have resolved and individually tested the stereoisomers of this compound to determine their specific in vitro activities.
Development of In Vitro Pharmacophore Models
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity. The development of a pharmacophore model for this compound analogs would require a dataset of active and inactive compounds with known in vitro activities. Such a model would be invaluable for designing new, potentially more potent analogs. However, without the foundational in vitro SAR data, the development of a specific and validated pharmacophore model for this class of compounds is not feasible and has not been reported in the scientific literature.
Future Directions and Emerging Research Opportunities for 2 Dibutylamino 1 Phenylpropan 1 Ol
Integration with Advanced Material Science Applications
Currently, there is a lack of specific research on the integration of 2-(Dibutylamino)-1-phenylpropan-1-ol into advanced materials. The unique properties of this chiral alcohol, including a dibutylamino group which may enhance solubility and bioavailability, could theoretically be leveraged in the development of functional polymers or other advanced materials. chemimpex.com However, without dedicated studies, its role in this field remains speculative. Future research could explore its use as a monomer or an additive in polymer synthesis to introduce specific functionalities.
Novel Catalytic Applications or Ligand Design Principles
Green Chemistry Innovations in the Synthesis and Derivatization of this compound
The principles of green chemistry aim to develop more environmentally benign chemical processes. mdpi.com This includes using greener solvents, reducing waste, and employing catalytic methods. unibo.itthepharmajournal.comeuropeanpharmaceuticalreview.com While general green chemistry approaches for the synthesis of amines and other organic compounds are being developed, specific research into green methods for the synthesis or derivatization of this compound is not prominent. rsc.org
Future research in this area could focus on several key aspects:
Greener Synthetic Routes: Developing synthetic pathways that avoid hazardous reagents and solvents.
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce energy consumption.
Atom Economy: Designing syntheses that maximize the incorporation of starting materials into the final product.
Bio-based Feedstocks: Investigating the use of renewable resources as starting materials.
Greener Derivatization: Exploring derivatization techniques that use less toxic reagents and generate minimal waste, potentially utilizing methods like microwave-assisted or ultrasound-assisted reactions. researchgate.net
Innovations in these areas would not only make the production of this compound more sustainable but could also open up new avenues for its application.
Q & A
Basic: What are the optimal conditions for synthesizing 2-(Dibutylamino)-1-phenylpropan-1-ol to maximize yield and purity?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a phenylpropanol derivative with dibutylamine under catalytic conditions (e.g., using a palladium or nickel catalyst) can yield the target compound. Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent: Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate enantiomerically pure forms .
Advanced: How can researchers resolve contradictions in spectroscopic data when assigning stereochemistry?
Answer:
Discrepancies in NMR or IR data due to stereochemical ambiguity can be addressed via:
- X-ray crystallography: Determine absolute configuration using programs like SHELXL or OLEX2 for structure refinement .
- Chiral chromatography: Compare retention times with enantiopure standards (e.g., Chiralpak® columns).
- Computational analysis: Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or optical rotation, aligning with experimental data .
Basic: What analytical techniques are recommended for characterizing purity and structure?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and amine proton integration .
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., ESI+ for [M+H]⁺).
- IR spectroscopy: Identify functional groups (e.g., -OH stretch ~3300 cm⁻¹, amine bends ~1600 cm⁻¹).
- Elemental analysis: Confirm C, H, N composition within ±0.4% theoretical values.
Advanced: What strategies mitigate racemization during enantioselective synthesis?
Answer:
- Low-temperature reactions: Conduct steps below 0°C to reduce kinetic racemization.
- Chiral auxiliaries: Use enantiopure catalysts (e.g., (1S,2R)-configured ligands) to enforce stereochemical control .
- Inert atmosphere: Prevent oxidation or hydrolysis by working under nitrogen/argon.
- Monitoring: Track enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC at intermediate stages.
Basic: How should this compound be stored for long-term stability?
Answer:
- Storage conditions: Keep in amber glass vials under inert gas (argon) at –20°C.
- Avoid: Exposure to moisture, strong oxidizers, or UV light to prevent decomposition into carbon/nitrogen oxides .
- Stability testing: Periodically assess via TLC or HPLC to detect degradation (e.g., new peaks at Rf 0.3–0.5).
Advanced: How can computational chemistry predict reactivity and stereochemical outcomes?
Answer:
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Reaction pathway modeling: Apply DFT (B3LYP/6-31G*) to identify transition states and energy barriers for stereoselective steps.
- Solvent effects: Use COSMO-RS to predict solvation impacts on reaction equilibria .
Advanced: How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Dose-response curves: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects.
- Metabolite screening: Use LC-MS to identify degradation products that may interfere with activity .
- Crystallographic data: Corrogate SAR with ligand-protein co-crystal structures (if available) to validate binding modes.
Basic: What safety precautions are critical during handling?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of vapors (amine irritation threshold: ~5 ppm).
- Spill management: Neutralize with citric acid/sodium bicarbonate and adsorb with vermiculite .
Advanced: How to optimize reaction scalability without compromising enantiopurity?
Answer:
- Continuous flow systems: Enhance mixing and heat transfer for large-scale enantioselective reactions.
- Catalyst recycling: Immobilize chiral catalysts on silica or polymer supports to reduce costs .
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time ee monitoring.
Basic: What solvents are incompatible with this compound?
Answer:
Avoid strong acids (e.g., H₂SO₄) and oxidizing agents (e.g., KMnO₄), which may induce decomposition. Use caution with chlorinated solvents (e.g., DCM) due to potential nucleophilic displacement at the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
